

Introduction: A Uniquely Functionalized Building Block

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Compound of Interest

Compound Name: 2-Fluoro-6-iodobenzyl bromide

Cat. No.: B1445993

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2-Fluoro-6-iodobenzyl bromide is a trifunctional aromatic compound of significant interest in modern synthetic chemistry. Its structure incorporates three distinct reactive centers: a labile benzylic bromide for alkylation, an aryl iodide primed for cross-coupling reactions, and a fluorine atom that imparts valuable physicochemical properties to target molecules. This strategic combination makes it a powerful intermediate, particularly in the synthesis of complex pharmaceutical agents where modulation of properties like metabolic stability and target-binding affinity is crucial.^{[1][2][3]}

The fluorine atom, with its small van der Waals radius and high electronegativity, can enhance metabolic stability by blocking sites of oxidative metabolism and can increase binding affinity to protein targets.^[3] The aryl iodide is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, most notably through palladium-catalyzed reactions.^[4] Simultaneously, the benzyl bromide group serves as a potent electrophile for introducing the entire substituted benzyl moiety onto nucleophilic substrates.^[5] This guide will explore how these features are leveraged in practical synthesis.

Physicochemical Properties

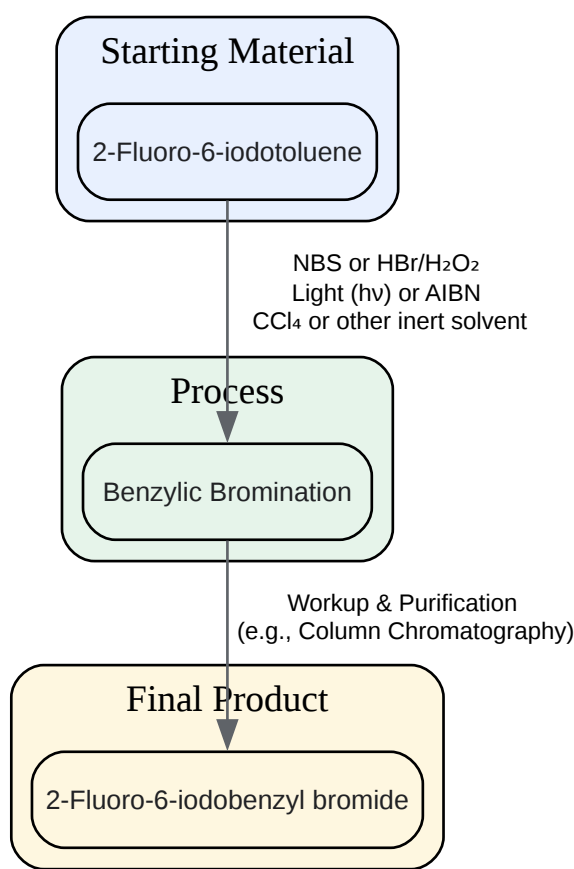
Property	Value	Source
Molecular Formula	C ₇ H ₅ BrFI	[6]
Molecular Weight	314.92 g/mol	Calculated
Appearance	Colorless to yellowish solid/liquid	[7]
CAS Number	1231747-49-1	[8]

Synthesis and Characterization

The most direct and industrially scalable route to **2-Fluoro-6-iodobenzyl bromide** is via the free-radical bromination of its toluene precursor, 2-fluoro-6-iodotoluene. This precursor is commercially available and serves as a key intermediate itself in pharmaceutical and agrochemical synthesis.[1][9]

Diagram: Synthetic Pathway

Here is a conceptual workflow for the synthesis of **2-Fluoro-6-iodobenzyl bromide**.



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Caption: Synthetic workflow from precursor to final product.

Experimental Protocol: Benzylic Bromination

This protocol is adapted from general methods for the benzylic bromination of substituted toluenes.^{[10][11][12][13]} The choice of a radical initiator (like AIBN) or photochemical initiation is critical to ensure selectivity for the benzylic position over electrophilic aromatic substitution on the electron-rich ring.

- **Reaction Setup:** To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluoro-6-iodotoluene (1.0 eq.). Dissolve it in a suitable inert solvent such as carbon tetrachloride or cyclohexane.
- **Reagent Addition:** Add N-Bromosuccinimide (NBS) (1.1 eq.) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) (0.02 eq.).

- **Reaction Execution:** Heat the mixture to reflux (approximately 77°C for CCl₄) and irradiate with a UV lamp (or a standard 100W light bulb). The reaction progress can be monitored by GC-MS or TLC. The reaction is typically complete within 2-4 hours.
- **Workup:** Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a water wash and a brine wash.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure **2-Fluoro-6-iodobenzyl bromide**.

Spectroscopic Characterization

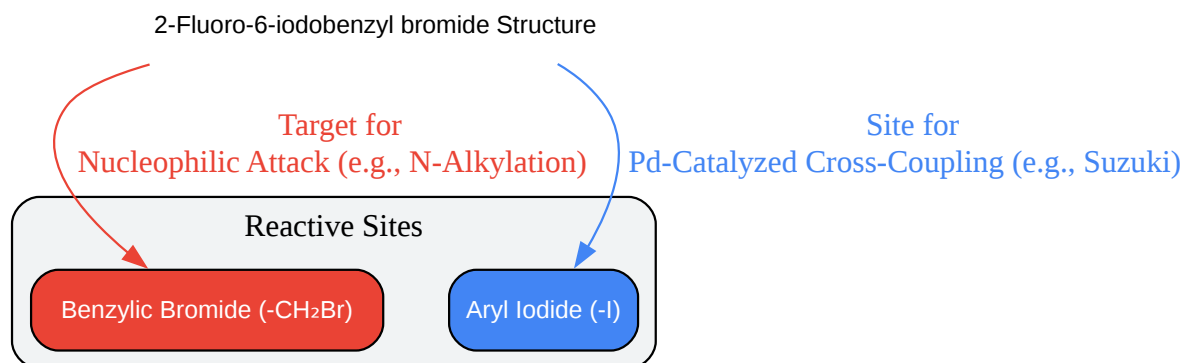
While a specific spectrum for **2-Fluoro-6-iodobenzyl bromide** is not publicly available in the search results, its ¹H NMR spectrum can be predicted based on analogous structures like 2-iodobenzyl bromide and 2,6-difluorobenzyl bromide.^{[14][15]}

- **Benzylic Protons (-CH₂Br):** A singlet expected around δ 4.5-4.8 ppm.
- **Aromatic Protons:** A complex multiplet pattern between δ 7.0-7.8 ppm, showing coupling to both fluorine and adjacent protons.

Chemical Reactivity and Mechanistic Insights

The utility of **2-Fluoro-6-iodobenzyl bromide** stems from the orthogonal reactivity of its functional groups, allowing for sequential and selective transformations.

Diagram: Key Reaction Sites



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Caption: Orthogonal reactivity of **2-Fluoro-6-iodobenzyl bromide**.

1. N-Alkylation at the Benzylic Position: The C-Br bond at the benzylic position is highly polarized and susceptible to S_N2 displacement by nucleophiles. This makes the compound an excellent reagent for the alkylation of amines, phenols, and other nucleophiles.[5][16][17] In complex molecule synthesis, this reaction is often used to introduce the fluorinated and iodinated benzyl scaffold. To achieve selective mono-alkylation, especially with primary amines, controlled reaction conditions using the amine hydrobromide salt can be employed to prevent over-alkylation.[5]

2. Suzuki-Miyaura Cross-Coupling at the Aryl Iodide: The aryl iodide is a premier functional group for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs an organoboron species with an organic halide, is a robust method for forming C-C bonds.[4][18][19][20] This allows for the introduction of a wide array of aryl, heteroaryl, or vinyl groups at the 6-position. The reaction typically requires a palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂), a base (e.g., Cs₂CO₃ or K₂CO₃), and a boronic acid or ester.[18][21] The stability and reactivity of trifluoroborate salts also make them excellent coupling partners.[4]

Applications in Medicinal Chemistry & Drug Discovery

The unique substitution pattern of **2-Fluoro-6-iodobenzyl bromide** makes it a valuable precursor for synthesizing biologically active molecules, most notably inhibitors of Poly(ADP-

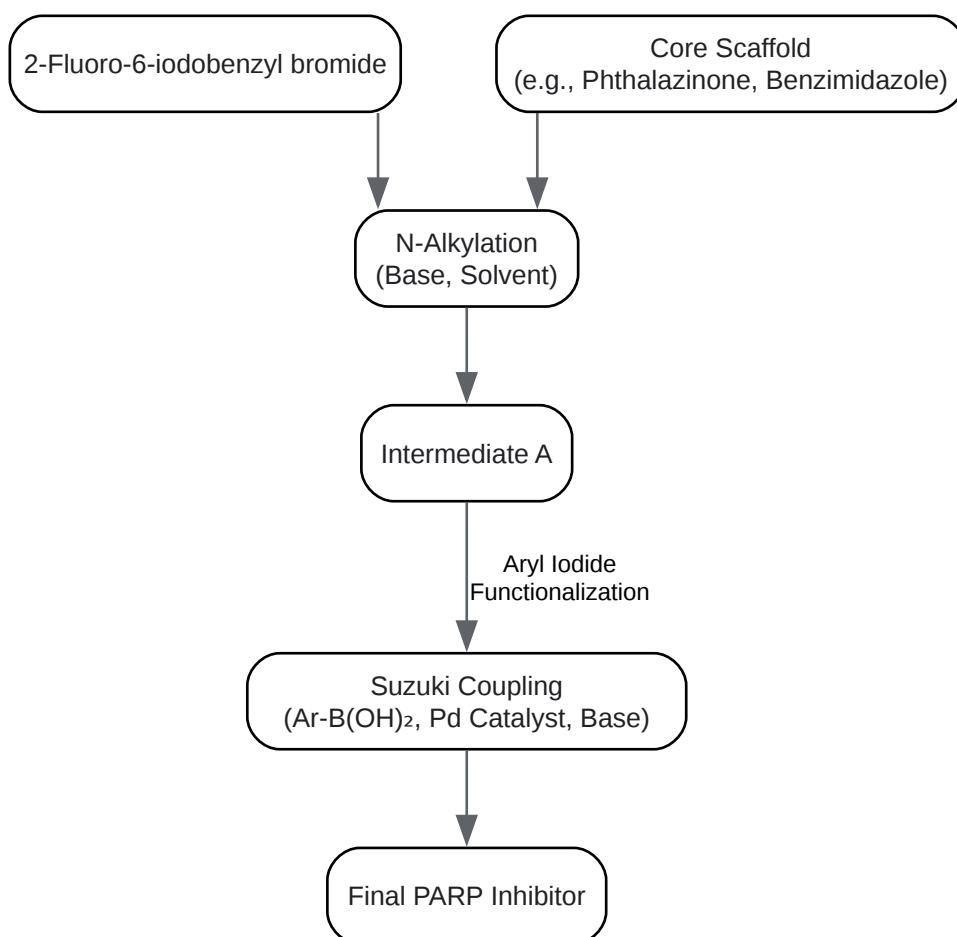
ribose) polymerase (PARP).

Case Study: PARP Inhibitors

PARP enzymes are critical for DNA repair, and their inhibition is a successful therapeutic strategy for treating certain cancers, particularly those with BRCA1/2 mutations.[\[22\]](#)[\[23\]](#)[\[24\]](#) Many potent PARP inhibitors feature a substituted benzyl group that occupies a key region of the enzyme's active site.

While the search results do not show a direct synthesis of a marketed drug using this exact bromide, they do describe the synthesis of novel and highly selective PARP-1 inhibitors where similar substituted benzyl moieties are crucial for potency and selectivity.[\[23\]](#)[\[24\]](#) For instance, the synthesis of selective PARP-1 inhibitors often involves building a core scaffold and then alkylating a key nitrogen atom with a functionalized benzyl bromide to complete the pharmacophore.

Diagram: Hypothetical PARP Inhibitor Synthesis



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Caption: A general synthetic route to PARP inhibitors.

This two-step sequence is highly efficient. First, the N-alkylation installs the benzyl group. Second, the Suzuki coupling allows for late-stage diversification, enabling the synthesis of a library of compounds with different aromatic groups at the 6-position to optimize for potency, selectivity, and pharmacokinetic properties.

Safety and Handling

2-Fluoro-6-iodobenzyl bromide is a hazardous chemical and must be handled with appropriate precautions in a well-ventilated chemical fume hood.^{[25][26]} It is classified as corrosive and can cause severe skin burns and eye damage.^{[25][27]}

Hazard Summary

Hazard Statement	Classification	Precautionary Measures
H302	Harmful if swallowed	Do not eat, drink or smoke when using. Rinse mouth if swallowed.
H314	Causes severe skin burns and eye damage	Wear protective gloves, clothing, and eye/face protection. ^[27]
H334	May cause allergy or asthma symptoms	Avoid breathing dust. Use in a well-ventilated area.
Corrosive	Category 1B	Handle with care. In case of contact, rinse immediately with plenty of water. ^{[25][26]}
Lachrymator	-	Causes tears. Avoid inhalation and contact with eyes. ^[28]

Handling Procedures:

- Personal Protective Equipment (PPE): Always wear impervious gloves, a lab coat, and chemical safety goggles/face shield.[27]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, preferably refrigerated and under an inert atmosphere.[25][26] It is moisture-sensitive.
- Incompatible Materials: Avoid contact with bases, strong oxidizing agents, alcohols, and amines.[25][26]
- Spills and Disposal: In case of a spill, collect, bind, and pump off spills. Dispose of contents/container to an approved waste disposal plant.[25]

Conclusion

2-Fluoro-6-iodobenzyl bromide is more than just a chemical intermediate; it is a strategically designed tool for modern organic synthesis. Its orthogonal reactivity allows for the precise and sequential introduction of key structural motifs, making it invaluable in the construction of complex molecules like next-generation PARP inhibitors. By understanding the principles behind its synthesis and the distinct reactivity of each of its functional groups, researchers can unlock its full potential in accelerating discovery programs in medicinal chemistry and beyond. Proper adherence to safety protocols is paramount when handling this potent and versatile reagent.

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